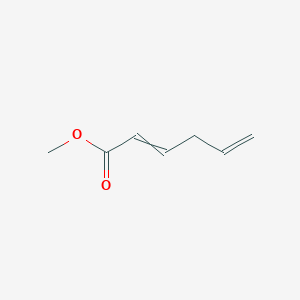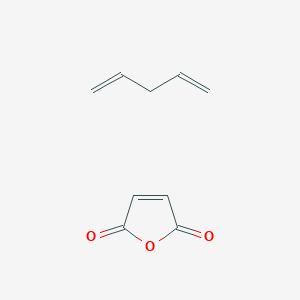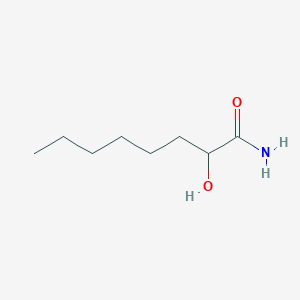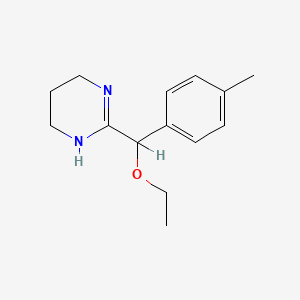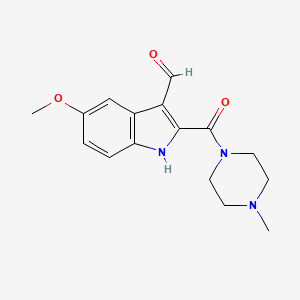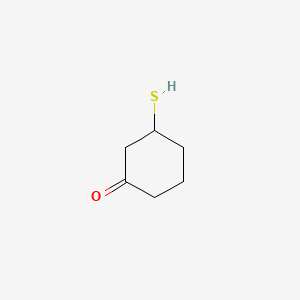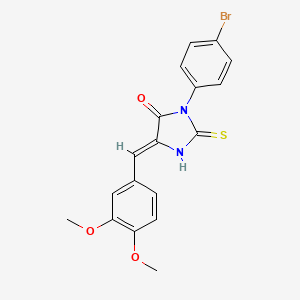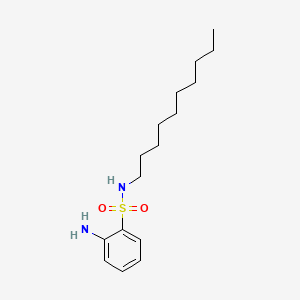
Benzenesulfonamide, 2-amino-N-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 2-amino-N-decyl-, is an organic compound with the molecular formula C16H28N2O2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-amino-N-decyl-, typically involves the reaction of decylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C10H21NH2→C6H5SO2NHC10H21+HCl
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, 2-amino-N-decyl-, can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 2-amino-N-decyl-, undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Nitrobenzenesulfonamide derivatives.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Halogenated or alkylated benzenesulfonamide derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, 2-amino-N-decyl-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 2-amino-N-decyl-, involves the inhibition of specific enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in cells. By inhibiting carbonic anhydrase, the compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and bacterial proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonamide, 2-amino-N-ethyl-
- Benzenesulfonamide, 2-methyl-
- Benzenesulfonamide, 4-amino-
Uniqueness
Benzenesulfonamide, 2-amino-N-decyl-, is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This long chain enhances its lipophilicity, making it more effective in penetrating cell membranes and reaching intracellular targets compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
33214-32-3 |
|---|---|
Formule moléculaire |
C16H28N2O2S |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-amino-N-decylbenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O2S/c1-2-3-4-5-6-7-8-11-14-18-21(19,20)16-13-10-9-12-15(16)17/h9-10,12-13,18H,2-8,11,14,17H2,1H3 |
Clé InChI |
ANEIGMLCYCZUCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


